4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride
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Overview
Description
“4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride” is a chemical compound with the CAS Number: 165528-71-2 . It has a molecular weight of 210.11 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the IUPAC Standard InChI: InChI=1S/C7H10N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1,4,8H2 .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyridinium salts have been highlighted for their reactivity in various research topics .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 247-248°C .Scientific Research Applications
Synthesis and Chemical Properties
4-(2-Aminoethyl)pyridin-2(1H)-one dihydrochloride serves as a versatile building block in chemical synthesis, particularly in the construction of complex heterocyclic structures. It is instrumental in one-pot synthesis processes involving coupling, isomerization, and cyclocondensation sequences to produce dihydropyrindines and tetrahydroquinolines, which are foundational structures in natural products and pharmaceutical chemistry (Yehia, Polborn, & Müller, 2002). Furthermore, its derivatives have been synthesized to function as terdentate ligands for metal ions, expanding its utility in coordination chemistry (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
Corrosion Inhibition
In the field of materials science, derivatives of this compound have demonstrated effectiveness as corrosion inhibitors. Studies show that these compounds exhibit mixed-type inhibition properties on mild steel in hydrochloric acid, with their efficiency being modulated by temperature (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).
Semiconductor and Biological Activity
Compounds synthesized from this compound have been identified as semiconductors based on their solid-state UV–vis spectra. These compounds, upon illumination, exhibit significant improvements in electrical properties, demonstrating their potential in optoelectronic applications. Additionally, their ability to bind DNA suggests potential biological activities worth exploring (Mandal, Pathak, Dey, Islam, Seth, Masum, Ortega-Castro, Ray, Frontera, & Mukhopadhyay, 2019).
Aggregation Enhanced Emission
Furthermore, pyridyl substituted benzamides derived from this compound have shown unique photophysical properties, including aggregation-enhanced emission (AEE) and multi-stimuli-responsive behavior. These characteristics are pivotal for developing advanced photonic materials and sensors (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Protonation Studies
Studies focusing on the protonation of monoaminopyridines, including derivatives of this compound, have provided insights into their chemical behavior and interactions, critical for further applications in medicinal chemistry and materials science (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).
Safety and Hazards
Properties
IUPAC Name |
4-(2-aminoethyl)-1H-pyridin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-3-1-6-2-4-9-7(10)5-6;;/h2,4-5H,1,3,8H2,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGXZMBKKOVDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044835-59-6 |
Source
|
Record name | 4-(2-aminoethyl)pyridin-2-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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